molecular formula C11H18N2O B12988881 N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine

N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine

Cat. No.: B12988881
M. Wt: 194.27 g/mol
InChI Key: XOUMRBOYUXONPE-UHFFFAOYSA-N
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Description

N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine is a compound that features a furan ring attached to a piperidine ring with a dimethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine typically involves the reaction of furan-2-carboxaldehyde with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan compounds.

Scientific Research Applications

N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-N,1-dimethylpiperidin-4-amine
  • N-(thiophen-2-yl)-N,1-dimethylpiperidin-4-amine
  • N-(benzofuran-2-yl)-N,1-dimethylpiperidin-4-amine

Uniqueness

N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-(furan-2-yl)-N,1-dimethylpiperidin-4-amine

InChI

InChI=1S/C11H18N2O/c1-12-7-5-10(6-8-12)13(2)11-4-3-9-14-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

XOUMRBOYUXONPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=CC=CO2

Origin of Product

United States

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